4ME 16:0 PA, 1,2-diphytanoyl-sn-glycero-3-phosphate (sodium salt), chloroform

Übersicht

Beschreibung

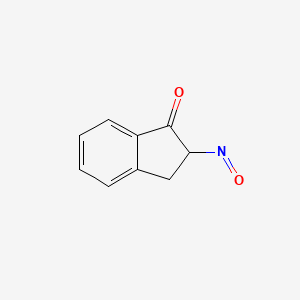

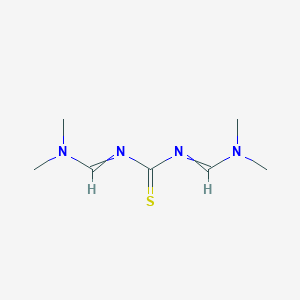

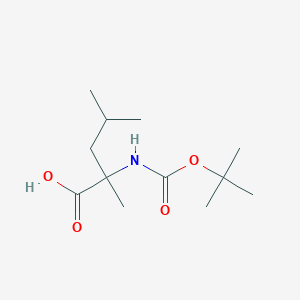

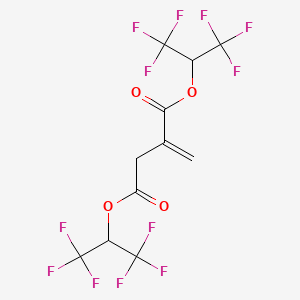

4ME 16:0 PA, also known as 1,2-diphytanoyl-sn-glycero-3-phosphate (sodium salt), is a diphytanoyl containing modified lipid . It is a phospholipid containing the tetramethylated long-chain (16:0) diphytanic acid at the sn-1 and sn-2 positions .

Synthesis Analysis

This compound can be used as a phospholipid standard to quantify phosphatidic acid in plant samples using mass spectrometry analysis . It can also be used as a component in symmetric/asymmetric lipid bilayer for biophysical studies .Molecular Structure Analysis

The molecular structure of 4ME 16:0 PA is characterized by the presence of diphytanoyl fatty acid chains. These chains have been used to produce stable planar lipid membranes .Physical And Chemical Properties Analysis

4ME 16:0 PA is a charged diphytanoyl lipid . It displays low permeability towards ions and water . It is insoluble in ethanol and DMSO, but soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL .Wissenschaftliche Forschungsanwendungen

4ME 16:0 PA-DPG-Na is widely used in scientific research to study the structure and function of biological membranes. It has been used to study the interaction between proteins and lipids, as well as the effect of various drugs on membrane structure and function. It has also been used to study the role of phospholipids in cell signaling, as well as to investigate the effects of various environmental factors on membrane structure and function.

Wirkmechanismus

Target of Action

The primary target of the compound “4ME 16:0 PA, 1,2-diphytanoyl-sn-glycero-3-phosphate (sodium salt), chloroform” is the cell membrane . This compound is a type of phospholipid , which is a major component of all cell membranes .

Mode of Action

This compound interacts with its target, the cell membrane, by integrating into the lipid bilayer . The diphytanoyl fatty acid chains in the compound have been used to produce stable planar lipid membranes . This interaction results in changes to the membrane’s physical properties, such as its fluidity and phase transition temperature .

Biochemical Pathways

The compound affects the lipid metabolism pathway . As a phospholipid, it plays a role in the synthesis and degradation of lipids within the cell . The downstream effects of this pathway include the regulation of membrane dynamics and cellular signaling .

Pharmacokinetics

As a lipid, it is likely to be absorbed in the intestines, distributed via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile . Its bioavailability would be influenced by factors such as dietary fat content and individual differences in lipid metabolism .

Result of Action

The molecular and cellular effects of the compound’s action include changes to membrane fluidity and signal transduction . By integrating into the cell membrane, it can influence the membrane’s physical properties and thereby affect cellular processes such as signal transduction .

Action Environment

Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability . , indicating its stability across a wide range of temperatures. Under acidic or alkaline conditions, the ester linkages in the compound may be susceptible to hydrolysis .

Vorteile Und Einschränkungen Für Laborexperimente

4ME 16:0 PA-DPG-Na is a useful tool for laboratory experiments due to its stability, relatively low cost, and the fact that it is commercially available. However, its use is limited by the fact that it is not a natural component of cell membranes and therefore may not accurately reflect the properties of these membranes.

Zukünftige Richtungen

Future research using 4ME 16:0 PA-DPG-Na could focus on the development of new methods for synthesizing phospholipids with different chemical structures. It could also be used to study the effects of various environmental factors on membrane structure and function. Additionally, it could be used to investigate the role of phospholipids in various biological processes, such as cell signaling and transport. Finally, it could be used to develop new methods for targeting drugs to specific cell types and tissues.

Safety and Hazards

Eigenschaften

IUPAC Name |

sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H85O8P.Na/c1-33(2)17-11-19-35(5)21-13-23-37(7)25-15-27-39(9)29-42(44)49-31-41(32-50-52(46,47)48)51-43(45)30-40(10)28-16-26-38(8)24-14-22-36(6)20-12-18-34(3)4;/h33-41H,11-32H2,1-10H3,(H2,46,47,48);/q;+1/p-1/t35?,36?,37?,38?,39?,40?,41-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIUEUKNXXGRQS-BPBIDKDCSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H84NaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)

![2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B3044000.png)